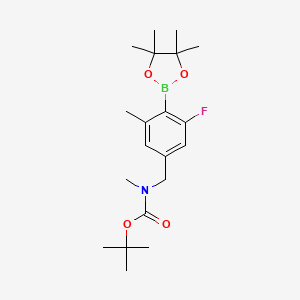
tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate: is a complex organic compound that features a combination of functional groups, including a carbamate, a fluorine-substituted aromatic ring, and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester moiety can be synthesized by reacting an appropriate phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.
Introduction of the Fluorine and Methyl Groups: The aromatic ring is functionalized with fluorine and methyl groups through electrophilic aromatic substitution reactions.
Carbamate Formation: The final step involves the reaction of the substituted aromatic compound with tert-butyl chloroformate and a suitable amine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronate ester moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biological and medical research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as building blocks for drug development. The presence of the carbamate group is particularly relevant for designing molecules that can interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals
作用機序
The mechanism by which tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological systems, the carbamate group can interact with enzymes, potentially inhibiting their activity by forming a stable covalent bond with the active site.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronate ester functionality but lacks the carbamate and fluorine groups.
tert-Butyl Carbamate: Contains the carbamate group but lacks the boronate ester and fluorine-substituted aromatic ring.
3-Fluoro-5-methylphenylboronic Acid: Contains the fluorine and methyl groups on the aromatic ring but lacks the carbamate and boronate ester functionalities.
Uniqueness
The uniqueness of tert-Butyl (3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C20H31BFNO4 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
tert-butyl N-[[3-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H31BFNO4/c1-13-10-14(12-23(9)17(24)25-18(2,3)4)11-15(22)16(13)21-26-19(5,6)20(7,8)27-21/h10-11H,12H2,1-9H3 |
InChIキー |
YEKSQSXZXGRBBW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)CN(C)C(=O)OC(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















